molecular formula C19H16N4O3 B11771743 10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione CAS No. 61369-43-5

10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione

Cat. No.: B11771743
CAS No.: 61369-43-5
M. Wt: 348.4 g/mol
InChI Key: VBIVGEJXWFOZBG-UHFFFAOYSA-N
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Description

10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione is a complex organic compound belonging to the pteridine family. This compound is characterized by its unique structure, which includes a benzo[g]pteridine core substituted with a 2-methoxyethyl group and a phenyl group. Pteridines are known for their diverse biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 2,4-diaminobenzoic acid derivatives, with aldehydes or ketones under acidic or basic conditions. The reaction is followed by cyclization and subsequent functional group modifications to introduce the 2-methoxyethyl and phenyl groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while substitution reactions can introduce various functional groups onto the pteridine core .

Scientific Research Applications

10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors or DNA, modulating gene expression and cellular processes .

Comparison with Similar Compounds

Uniqueness: 10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyethyl and phenyl groups enhances its solubility, stability, and potential biological activities compared to other pteridine derivatives .

Properties

CAS No.

61369-43-5

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

10-(2-methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C19H16N4O3/c1-26-12-11-22-15-10-6-5-9-14(15)20-16-17(22)21-19(25)23(18(16)24)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI Key

VBIVGEJXWFOZBG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2N=C3C1=NC(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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